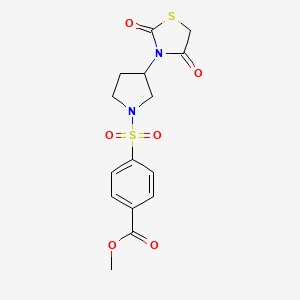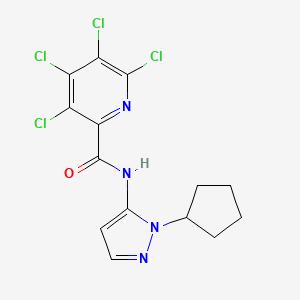![molecular formula C7H8N2O3 B2473340 3,4-Dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione CAS No. 1552707-24-0](/img/structure/B2473340.png)
3,4-Dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione, also known as barbituric acid, is a heterocyclic organic compound with a wide range of applications in scientific research. It was first synthesized by Adolf von Baeyer in 1864 and has since been extensively studied due to its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis of Polycyclic Pyridones
- Researchers have explored the synthesis of 3-hydroxy-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,8-diones. These molecules are crucial for constructing biologically significant polycyclic pyridones through oxazinone ring-opening transformations. This process can lead to the formation of benzimidazole-fused pyridones with potential biological importance (Viktorova et al., 2023).
Intermediates in Ring Transformation
- The study of pyrimidine derivatives and related compounds has identified intermediates in the ring transformation of 1,3-oxazine-2,4-diones into pyrimidines and pyrazoles. This research contributes to understanding the structural dynamics of these compounds (Yogo, Hirota, & Senda, 1982).
Development of β-Tricarbonyl Compounds
- Research has been conducted on the synthesis of new β-tricarbonyl compounds using 2,3-Dihydro-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)furan-2,3-dione. This work is significant in the context of developing compounds like 1,3-oxazine-2,4(3H)-dione and pyrimidin-4-ones, which are useful in various chemical transformations (Saçmacı et al., 2008).
Antimetabolite Properties
- 2H-1,3-Oxazine-2,6(3H)-dione has been identified as a novel inhibitor in the biosynthesis of pyrimidine precursors of nucleic acids. This discovery highlights its potential as an antimetabolite, inhibiting the growth of Escherichia coli (Skoda, Flegelová, & Farkaš, 1973).
Synthesis of Heterocyclic Scaffolds
- There is research on the synthesis of 6H-oxazolo[3,2-f]pyrimidine-5,7-dione scaffolds through rearrangement and ring contraction of related dioxazepine diones. Such scaffolds have been tested for cytotoxic effects on various cancer cell lines, indicating their potential in medicinal chemistry (Mieczkowski et al., 2016).
Electrochemical Behavior
- The electrochemical behavior of related compounds, such as 1,2-dihydropyridazine-3,6-dione, has been studied in different solvents. This research is crucial in understanding the stability and reactivity of these compounds under various conditions (Varmaghani & Nematollahi, 2011).
Wirkmechanismus
Target of Action
The primary target of 3,4-Dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione is Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) . PfDHODH is an enzyme that plays a crucial role in the pyrimidine de novo biosynthesis pathway, which is essential for the growth and survival of Plasmodium falciparum, the parasite responsible for malaria .
Mode of Action
This compound acts as an inhibitor of PfDHODH . It binds to a hydrophobic pocket located at the N-terminus of PfDHODH, where ubiquinone, the natural substrate of the enzyme, binds . This binding inhibits the enzymatic activity of PfDHODH, thereby disrupting the pyrimidine de novo biosynthesis pathway .
Biochemical Pathways
The compound affects the pyrimidine de novo biosynthesis pathway . PfDHODH, the enzyme inhibited by this compound, catalyzes the oxidation of dihydroorotate to orotate, a key step in this pathway . By inhibiting PfDHODH, the compound disrupts this pathway, leading to a deficiency of pyrimidines, which are essential components of DNA and RNA. This disruption inhibits the growth and proliferation of the malaria parasite .
Result of Action
The inhibition of PfDHODH by this compound leads to a disruption in the pyrimidine de novo biosynthesis pathway . This disruption results in a deficiency of pyrimidines, which are essential for the synthesis of DNA and RNA. Consequently, the growth and proliferation of the malaria parasite are inhibited .
Biochemische Analyse
Biochemical Properties
It is known that oxazines, the family of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Related compounds have been shown to cause a loss in the mitochondrial membrane potential in a concentration-dependent manner, accompanied by the activation of caspase-9 and -3, which cleave PARP-1 .
Molecular Mechanism
Related compounds have been shown to undergo intermolecular cyclization directly to yield intermediate products or via 1,3-dipolar cycloaddition of nitrilimine to the C=S of the compound .
Metabolic Pathways
Related compounds have been shown to be involved in pyrimidine de novo biosynthesis .
Eigenschaften
IUPAC Name |
3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-6-3-5-4-12-2-1-9(5)7(11)8-6/h3H,1-2,4H2,(H,8,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXNPCXTNBUXSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=O)NC(=O)N21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B2473262.png)



![3-[(4-Fluorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2473266.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B2473270.png)



![1-benzyl-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2473274.png)